

GSK1070916: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 7-Bromo-5-methylquinoxaline

CAS No.: 532934-95-5

Cat. No.: B1390130

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Introduction

In the landscape of targeted cancer therapy, the Aurora kinase family has emerged as a critical node in the regulation of mitosis. Their frequent overexpression in a multitude of human cancers has positioned them as attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of GSK1070916 (CAS Number: 532934-95-5), a potent and highly selective inhibitor of Aurora B and Aurora C kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core physicochemical properties, mechanism of action, experimental protocols, and preclinical data of GSK1070916, offering a comprehensive resource for its application in oncology research.

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in both in vitro and in vivo experimental settings.

Property	Value	Reference(s)
CAS Number	532934-95-5	[2]
Molecular Formula	C ₃₀ H ₃₃ N ₇ O	[3]
Molecular Weight	507.63 g/mol	[3]
IUPAC Name	3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea	[3]
SMILES	<chem>CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C</chem>	[3][4]
Appearance	A solid powder.	[2]
Solubility	DMSO: ≥25.4 mg/mL; Ethanol: 102 mg/mL; Water: Insoluble.	[2][4]
Storage and Stability	Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[4][5]	

Mechanism of Action: Potent and Selective Inhibition of Aurora B/C Kinases

GSK1070916 exerts its anti-cancer effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression.[6]

ATP-Competitive Inhibition and Slow Dissociation

GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Aurora B and C kinases, preventing the phosphorylation of their downstream substrates.[1] A

distinguishing feature of GSK1070916 is its remarkably slow dissociation from its target enzymes. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and 270 minutes for Aurora C.[4][7] This prolonged target engagement likely contributes to its sustained cellular activity.

Selectivity Profile

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[4] This selectivity is crucial as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.

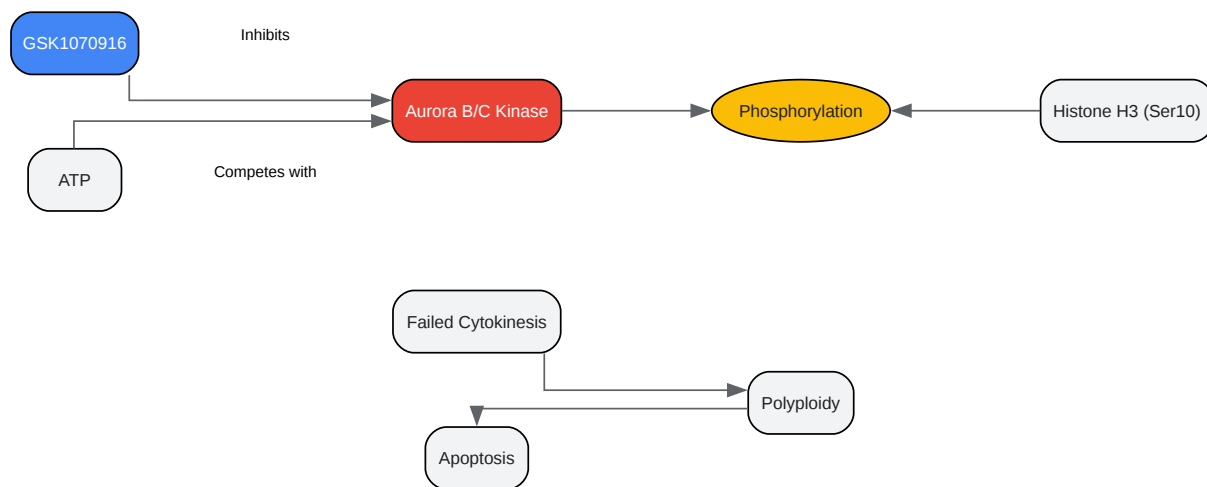
Kinase	K _i (nM)	IC ₅₀ (nM)
Aurora B	0.38	3.5
Aurora C	1.5	6.5
Aurora A	490	-

Data sourced from multiple references.[2][4]

Cellular Consequences of Aurora B Inhibition

Inhibition of Aurora B by GSK1070916 disrupts several critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correct chromosome segregation and cytokinesis.[8][9] Specifically, GSK1070916 treatment leads to:

- **Inhibition of Histone H3 Phosphorylation:** A hallmark of Aurora B activity is the phosphorylation of serine 10 on Histone H3 (pHH3-Ser10).[6] GSK1070916 effectively inhibits this phosphorylation in a dose-dependent manner.[6][10]
- **Failed Cytokinesis and Polyploidy:** Instead of arresting in mitosis, cells treated with GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[4][6]
- **Induction of Apoptosis:** The resulting genomic instability and cellular stress from failed mitosis ultimately trigger programmed cell death (apoptosis).[4][6]



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Caption: Mechanism of action of GSK1070916.

In Vitro Efficacy

GSK1070916 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, with a median EC₅₀ of 8 nM.[4]

Cell Line	Cancer Type	EC ₅₀ (nM)	Reference(s)
A549	Lung Cancer	7	[11][12]
HL-60	Leukemia	<10	[6]
Colo205	Colon Cancer	<10	[6]
Median	>100 cell lines	8	[4]

In Vivo Efficacy in Human Tumor Xenograft Models

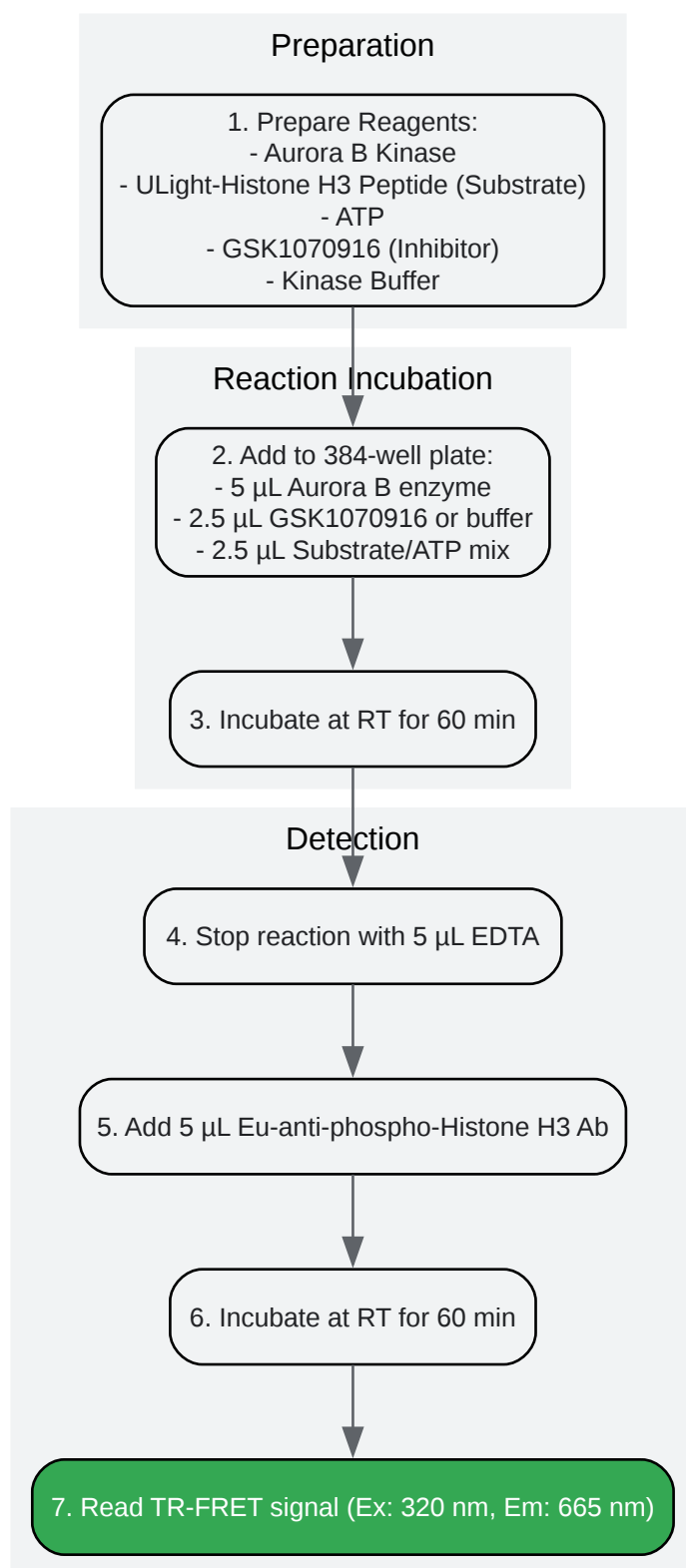
The anti-tumor activity of GSK1070916 has been validated in several human tumor xenograft models in mice.[6] Administration of GSK1070916 has been shown to inhibit tumor growth and, in some cases, lead to tumor regression.[1][11]

Tumor Model (Cell Line)	Cancer Type	Administration Route & Schedule	Outcome	Reference(s)
HL-60	Leukemia	Intraperitoneal	Tumor regression	[11]
Colo205	Colon Cancer	Intraperitoneal	Inhibition of Histone H3 phosphorylation	[11]
Various	Breast, Colon, Lung	Doses of 25, 50, or 100 mg/kg	Dose-dependent inhibition of Aurora B substrate phosphorylation.	[4][10]
10 different models	Breast, Colon, Lung, Leukemia	-	Antitumor effects observed.	[6]

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GSK1070916 against Aurora B kinase.



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Caption: Workflow for an in vitro Aurora B kinase assay.

Materials:

- Aurora B kinase (e.g., Carna Biosciences #05-102)[13]
- ULight™-Histone H3 (Thr3/Ser10) Peptide (PerkinElmer)[13]
- ATP
- GSK1070916
- Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)[13]
- Europium-labeled anti-phospho-Histone H3 (Ser10) antibody (PerkinElmer)[13]
- EDTA
- White 384-well microplate (e.g., OptiPlate™-384)[13]

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of GSK1070916 in Kinase Buffer.
 - Dilute Aurora B kinase, ULight-Histone H3 peptide, and ATP to their final desired concentrations in Kinase Buffer.
- Kinase Reaction:
 - In a 384-well plate, add 5 µL of diluted Aurora B enzyme to each well.[13]
 - Add 2.5 µL of the GSK1070916 serial dilutions or Kinase Buffer (for control wells).[13]
 - Initiate the reaction by adding 2.5 µL of the ULight-Histone H3 peptide/ATP mixture.[13]
 - Incubate the plate at room temperature for 60 minutes.[13]
- Signal Detection:

- Stop the kinase reaction by adding 5 μ L of 40 mM EDTA.[13]
- Add 5 μ L of the Europium-labeled anti-phospho-Histone H3 antibody (final concentration 2 nM).[13]
- Incubate for 60 minutes at room temperature.[13]
- Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 665 nm).[13]

Data Analysis:

The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value for GSK1070916 can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide array of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of polyploidy and apoptosis, coupled with its favorable selectivity profile, makes it a valuable tool for basic research into the roles of Aurora kinases in mitosis and a promising candidate for further clinical development in oncology. This guide provides a foundational understanding of GSK1070916 to support its application in advancing cancer research and therapy.

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